molecular formula C10H20N2OS B8218588 N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide

N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide

Cat. No.: B8218588
M. Wt: 216.35 g/mol
InChI Key: XJXLPNQXJRQDSA-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide is an organic compound that features a thietane ring, an amide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide typically involves the reaction of thietan-3-ylamine with tert-butyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring and amide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(tert-Butyl)-2-(thietan-3-ylamino)propanamide can be compared with other similar compounds such as:

    N-(tert-Butyl)-2-(thiophen-3-ylamino)propanamide: Similar structure but with a thiophene ring instead of a thietane ring.

    N-(tert-Butyl)-2-(pyrrolidin-3-ylamino)propanamide: Contains a pyrrolidine ring instead of a thietane ring.

The uniqueness of this compound lies in its thietane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-2-(thietan-3-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-7(11-8-5-14-6-8)9(13)12-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXLPNQXJRQDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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